molecular formula C20H16O2 B11948099 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol

Cat. No.: B11948099
M. Wt: 288.3 g/mol
InChI Key: XNBONXYQRQYUID-UHFFFAOYSA-N
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Description

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is an organic compound that features a fluorenol backbone with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 9-(2-(Hydroxymethyl)phenyl)-9-fluorenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-(Hydroxymethyl)phenyl)-9-fluorenol is unique due to its specific structural features, which combine the properties of fluorenol and hydroxymethylphenyl groups

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-[2-(hydroxymethyl)phenyl]fluoren-9-ol

InChI

InChI=1S/C20H16O2/c21-13-14-7-1-4-10-17(14)20(22)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12,21-22H,13H2

InChI Key

XNBONXYQRQYUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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